Chlorodiisobutyloctadecylsilane

HPLC Column Stability Acidic Mobile Phase Compatibility Siloxane Bond Hydrolysis

Dimethyl-C18 HPLC phases degrade rapidly under acidic conditions due to siloxane bond hydrolysis. Chlorodiisobutyloctadecylsilane (CAS 162578-86-1) solves this: bulky isobutyl groups sterically shield the Si-O-Si anchor. • Enables in-house preparation of low-pH stable reversed-phase silica with reduced column bleed. • Provides distinct selectivity vs. standard C18 for method development. • Technical grade (≥85%); for surface functionalization of silica, glass, and metal oxides.

Molecular Formula C26H55ClSi
Molecular Weight 431.3 g/mol
CAS No. 162578-86-1
Cat. No. B063175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodiisobutyloctadecylsilane
CAS162578-86-1
Molecular FormulaC26H55ClSi
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl
InChIInChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3
InChIKeyLAMXXRLSKVGVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodiisobutyloctadecylsilane Properties & Specifications


Chlorodiisobutyloctadecylsilane (CAS 162578-86-1) is a bulky, non-volatile chlorosilane featuring a linear C18 alkyl chain and two sterically demanding isobutyl groups on the silicon atom . With a molecular formula of C26H55ClSi and a molecular weight of 431.25 g/mol, its technical grade (≥85% purity) is a liquid at room temperature with a density of 0.86 g/mL at 25 °C and a refractive index of n20/D 1.459 . This compound is primarily valued not as a final product, but as a key precursor for creating hydrolytically stable, hydrophobic surfaces on silica and other hydroxylated substrates .

Precursor

Synthesis of hydrolytically stable C18 bonded phases for HPLC

Steric protection

Bulky isobutyl groups shield siloxane anchor in low-pH mobile phases

Surface modification

Covalent attachment to silica, glass, and metal oxide substrates

Diisobutyl-C18 Steric Protection vs. Dimethylalkylsilanes


Standard dimethylalkylchlorosilanes (e.g., chlorodimethyloctadecylsilane) create a dense monolayer of C18 chains, but the resulting siloxane (Si-O-Si) anchor to the silica surface remains sterically exposed. This makes it vulnerable to acid-catalyzed hydrolysis, leading to rapid column bleed and performance degradation at low pH [1][2]. In contrast, the bulky isobutyl groups on chlorodiisobutyloctadecylsilane are specifically designed to act as an 'umbrella' that shields this critical anchor point. While a conventional C18 phase may seem interchangeable, the difference in the silane precursor dictates the long-term chemical stability of the final material. Substituting a less bulky silane will directly compromise the hydrolytic robustness of any bonded phase, chromatography column, or surface coating intended for use in aggressive or low-pH environments [2][3].

Target silane

Diisobutyl-C18 silane

Steric umbrella protects Si-O-Si bond from acid hydrolysis, extending column life in low pH.

Selectivity profile

Isobutyl groups contribute distinct hydrophobicity; not interchangeable with standard C18.

VS
Generic substitute

Dimethyl-C18 silane

Exposed siloxane anchor leads to acid-catalyzed hydrolysis and column bleed.

Limited steric shielding

Lacks bulky side groups; may shift retention and fail in aggressive mobile phases.

Diisobutyl-C18 Phases: Comparative Evidence


Low-pH Hydrolytic Stability Advantage

The siloxane (Si-O-Si) bond anchoring the ligand to the silica surface in a dimethyl-n-octadecylsilane phase is prone to acid-catalyzed hydrolysis. In contrast, 29Si CP MAS NMR spectroscopy provides direct evidence that the bulky isobutyl groups of chlorodiisobutyloctadecylsilane significantly shield this bond [1]. Spectral comparison shows significantly decreased hydrogen bonding of residual silanols to the ligand siloxane bond in the diisobutyl-n-octadecyl phase, which is the primary indicator of increased hydrolytic stability [1][2]. This steric protection directly translates to a longer column lifetime when operating with low-pH mobile phases, a key procurement differentiator for method development in pharmaceutical analysis [2].

Low-pH hydrolytic stability
Head-to-head
Significant decrease in H-bonding to siloxane bond vs dimethyl-C18
Reported steric protection supports extended column lifetime under acidic conditions
29Si CP MAS NMR; reduced silanol-ligand interaction indicates improved hydrolytic stability
HPLC Column Stability Acidic Mobile Phase Compatibility Siloxane Bond Hydrolysis

Steric Shielding of Residual Silanols

Residual silanols on silica surfaces cause detrimental peak tailing for basic analytes in RP-HPLC. A fundamental solid-state NMR study compared two commercially available reversed phases: one dimethyl-n-octadecylsilane phase and one di-isobutyl-n-octadecylsilane phase [1]. The study quantified the ability of each ligand to cross-polarize proton magnetization to nearby residual silanols, a measure of their spatial proximity and potential interaction with analytes. The results show that one bulky di-isobutyl-n-octadecylsilane is capable of cross-polarizing proton magnetization to 0.8 residual surface silanols, whereas this value is only 0.3 for the conventional octadecylsilane with dimethyl side groups [1][2].

Steric shielding of silanols
Head-to-head
0.8 vs 0.3 cross-polarization efficiency
Higher value indicates closer silanol proximity; may alter chromatographic selectivity
29Si CP MAS NMR after deuterium exchange; diisobutyl phase contacts more silanols but also restricts mobility
HPLC Silanol Activity Peak Tailing Reduction Solid-State NMR

Chromatographic Hydrophobicity Validation

A head-to-head chromatographic study was conducted to verify the solid-state NMR findings on two commercial phases: a conventional dimethyl-n-octadecylsilane phase (Rx-C18) and a di-isobutyl-n-octadecylsilane phase (SB-C18) [1]. Using four established column test procedures, the study confirmed that the isobutyl groups themselves contribute significantly to the overall hydrophobicity of the phase, beyond just the C18 chain [1]. This was demonstrated through the retention behavior of nonpolar test probes, showing that the SB-C18 phase exhibits a distinct hydrophobic selectivity compared to the Rx-C18 phase, despite both being nominally 'C18' columns [1].

Hydrophobicity validation
Head-to-head
Isobutyl groups contribute additional hydrophobicity vs standard dimethyl-C18
Confirmed distinct chromatographic selectivity in four column tests
Retention behavior of nonpolar probes differs; supports method development for complex separations
RP-HPLC Column Characterization Hydrophobic Selectivity Column Test Mixtures

Physical Properties & Purity Specifications

For reproducible surface modification and synthesis, a consistent and well-characterized precursor is essential. Chlorodiisobutyloctadecylsilane is typically supplied as a technical grade liquid with a purity of ≥85% . Its key physical properties, which are crucial for handling and reaction design, are a density of 0.86 g/mL at 25 °C, a refractive index (n20/D) of 1.459, and a boiling point range of 140-170 °C at a reduced pressure of 0.05 mmHg . These values serve as a baseline for incoming quality control and ensure consistency between batches from reputable suppliers.

Physical properties & purity
Specification review
Purity ≥85% · n20/D 1.459 · density 0.86 g/mL (25°C) · bp 140-170°C (0.05 mmHg)
Baseline for incoming quality control and batch consistency
Supplier-reported technical grade; verify per lot before critical syntheses
Organosilane Procurement Technical Grade Specification Material Characterization

Diisobutyl-C18 Application Scenarios


StableBond HPLC Stationary Phase Synthesis

Procurement of chlorodiisobutyloctadecylsilane is specifically justified for laboratories engaged in the in-house preparation or manufacture of reversed-phase HPLC columns designed for high-throughput, low-pH (e.g., 0.1% TFA) applications. The evidence demonstrates that the bulky isobutyl groups confer superior hydrolytic stability to the siloxane anchor compared to conventional dimethyl-C18 phases [1]. By using this silane as the bonding reagent, column manufacturers and advanced research groups can create packing materials with significantly reduced column bleed and longer functional lifetimes under acidic conditions, a key performance differentiator for analytical method development and quality control in the pharmaceutical industry [1][2].

Distinct C18 Chromatographic Selectivity

When conventional C18 columns (e.g., Rx-C18) fail to provide adequate resolution or exhibit excessive peak tailing for certain analytes, the procurement of chlorodiisobutyloctadecylsilane offers a path to a distinct selectivity. NMR and chromatographic evidence confirm that the di-isobutyl-C18 phase (SB-C18) possesses a different steric environment and hydrophobic contribution from its side groups, leading to altered retention behavior compared to a standard dimethyl-C18 phase [3][4]. This makes it a valuable tool for method development scientists who need a 'second-dimension' C18 phase to resolve complex mixtures or improve peak shape for basic compounds.

Robust Hydrophobic Coatings on Oxide Surfaces

For research and industrial projects focused on creating durable, hydrophobic surfaces on hydroxyl-bearing substrates (glass, silica, alumina, metals), chlorodiisobutyloctadecylsilane is a high-value precursor. Its reactive Si-Cl bond facilitates covalent attachment, while the long C18 chain and bulky isobutyl groups impart both hydrophobicity and enhanced chemical resistance . Applications derived from this property include the functionalization of nanoparticles to improve compatibility in biological systems and the creation of water-repellent coatings for sensors and microfluidic devices, where the steric protection of the anchor point translates to a more durable coating compared to that from a less bulky silane [1].

Application
Selection Property
Validation Focus
Low-pH bonded phase synthesis
Steric shielding of siloxane anchor
Column bleed & lifetime under acidic mobile phases
Alternative C18 selectivity
Isobutyl contribution to hydrophobicity & steric environment
Retention behavior vs dimethyl-C18 phases
Durable hydrophobic surface coatings
Covalent Si-O bonding plus bulky protection
Coating durability & water repellency under use conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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